Bis(hydrogen diphenylmethylphosphonato)magnesium
Bis(hydrogen diphenylmethylphosphonato)magnesium
Brand Name:
Vulcanchem
CAS No.:
113688-64-5
VCID:
VC20875061
InChI:
InChI=1S/2C13H13O3P.Mg.8H2O/c2*14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;;;;;;/h2*1-10,13H,(H2,14,15,16);;8*1H2/q;;+2;;;;;;;;/p-2
SMILES:
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].O.O.O.O.O.O.O.O.[Mg+2]
Molecular Formula:
C26H40MgO14P2
Molecular Weight:
662.8 g/mol
Bis(hydrogen diphenylmethylphosphonato)magnesium
CAS No.: 113688-64-5
Cat. No.: VC20875061
Molecular Formula: C26H40MgO14P2
Molecular Weight: 662.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113688-64-5 |
|---|---|
| Molecular Formula | C26H40MgO14P2 |
| Molecular Weight | 662.8 g/mol |
| IUPAC Name | magnesium;benzhydryl(hydroxy)phosphinate;octahydrate |
| Standard InChI | InChI=1S/2C13H13O3P.Mg.8H2O/c2*14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;;;;;;/h2*1-10,13H,(H2,14,15,16);;8*1H2/q;;+2;;;;;;;;/p-2 |
| Standard InChI Key | ZBXJQYRKNDRALC-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].O.O.O.O.O.O.O.O.[Mg+2] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)[O-].O.O.O.O.O.O.O.O.[Mg+2] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator